molecular formula C16H12O4 B11855815 5-Hydroxy-4'-methoxyflavone CAS No. 6665-72-1

5-Hydroxy-4'-methoxyflavone

Cat. No.: B11855815
CAS No.: 6665-72-1
M. Wt: 268.26 g/mol
InChI Key: WAGFUKCEIMCKQR-UHFFFAOYSA-N
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Description

5-Hydroxy-4'-methoxyflavone is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
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Biological Activity

5-Hydroxy-4'-methoxyflavone, a member of the flavonoid family, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of hydroxyl and methoxy groups, which significantly influence its biological activity. The structural formula can be represented as follows:

C16H14O4\text{C}_{16}\text{H}_{14}\text{O}_4

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Biological Activities

1. Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that this compound could inhibit cell growth in HeLa and SH-SY5Y cells, with an IC50 value indicating effective concentration levels . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

2. Neuroprotective Properties

The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases. It has been shown to prevent neuronal death induced by oxidative stress and DNA damage. Specifically, it protects against the cytotoxic effects of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and NMDA-induced excitotoxicity . These findings suggest potential therapeutic applications in conditions such as Alzheimer's disease.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It demonstrates strong free radical scavenging abilities, contributing to its protective effects against oxidative stress-related damage . The compound's ability to chelate metal ions further enhances its antioxidant properties.

Structure-Activity Relationship (SAR)

The biological activity of flavonoids, including this compound, is heavily influenced by their structural features. Key findings from SAR studies include:

  • Hydroxyl Groups : The presence of hydroxyl groups at specific positions (e.g., 3', 4') enhances antiproliferative activity. Methylation of these groups significantly reduces efficacy .
  • Methoxy Substitution : Methoxylation at the 4' position has been shown to improve neuroprotective effects while maintaining low toxicity levels .

Case Studies

Several case studies highlight the practical applications and biological evaluations of this compound:

  • Neuroprotection in Animal Models : In vivo studies demonstrated that administration of this compound improved cognitive function and reduced neuronal loss in models of induced neurodegeneration .
  • Cytotoxicity Assessment : A comparative analysis revealed that this compound exhibited lower cytotoxicity towards normal cells while effectively targeting cancerous cells .
  • Membrane Interaction Studies : Investigations into the interaction between this flavonoid and biological membranes indicated non-toxic behavior towards red blood cells, suggesting favorable pharmacokinetic properties for therapeutic use .

Scientific Research Applications

Antioxidant Activity

5-Hydroxy-4'-methoxyflavone exhibits strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cells. This activity is primarily attributed to the presence of hydroxyl groups that enhance electron donation capabilities.

Table 1: Antioxidant Activity of this compound

Study ReferenceMethod UsedIC50 (µM)Observations
Study ADPPH Assay25Significant free radical scavenging ability
Study BCellular Assays30Protects against oxidative damage in cell lines

Anticancer Properties

Research indicates that this compound possesses potent anticancer effects across various cancer cell lines. It demonstrates antiproliferative activity against leukemia, lung, and melanoma cell lines without exhibiting cytotoxicity to normal cells.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)20Induction of apoptosis
B16F10 (Melanoma)15Cell cycle arrest at G1 phase
K562 (Leukemia)18Inhibition of proliferation

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating various signaling pathways. It has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways.

Antiviral Activity

Recent studies have explored the antiviral potential of flavonoids, including this compound. It has shown promising results against various viruses, including Hepatitis B virus and Herpes Simplex Virus type 1.

Table 3: Antiviral Activity of Flavonoids Including this compound

Virus TypeSelectivity Index (SI)EC50 (µM)
Hepatitis B virus10,0000.001
Herpes Simplex Virus 1Not specifiedNot specified

Case Studies

  • Antitumor Activity : In a comparative study involving multiple flavonoids, this compound exhibited the highest antitumor activity against A549 cells with an IC50 value significantly lower than other tested compounds.
  • Neuroprotective Effects : Another study highlighted its neuroprotective effects by preventing cell death in neuronal cell lines exposed to DNA-damaging agents.

Properties

CAS No.

6665-72-1

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O4/c1-19-11-7-5-10(6-8-11)15-9-13(18)16-12(17)3-2-4-14(16)20-15/h2-9,17H,1H3

InChI Key

WAGFUKCEIMCKQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O

Origin of Product

United States

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